3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid

Description

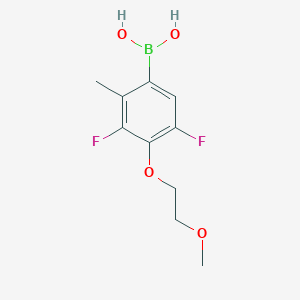

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid is a substituted phenylboronic acid derivative with a unique substitution pattern. Its structure features:

- Fluorine atoms at the 3- and 5-positions (meta to each other), providing electron-withdrawing effects.

- A 2-methoxyethoxy group at the 4-position, contributing both steric bulk and moderate electron-donating properties.

- A methyl group at the 2-position, introducing steric hindrance near the boronic acid moiety.

This compound (CAS: 2096336-94-4, MFCD20441824) is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, critical in pharmaceuticals and materials science .

Properties

IUPAC Name |

[3,5-difluoro-4-(2-methoxyethoxy)-2-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O4/c1-6-7(11(14)15)5-8(12)10(9(6)13)17-4-3-16-2/h5,14-15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHKAOHONFWRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C)F)OCCOC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Bromo-3,5-difluoro-2-methylphenol

The synthesis begins with 3,5-difluoro-2-methylphenol , which undergoes regioselective bromination at position 4 using N-bromosuccinimide (NBS) in acetic acid at 0–5°C. This step exploits the activating effect of the phenolic hydroxyl group, directing electrophilic substitution to the para position.

Typical Conditions :

- NBS (1.1 equiv), AcOH, 0°C, 12 h

- Yield: 78–85%

Etherification with 2-Methoxyethanol

The phenolic hydroxyl group is converted to the 2-methoxyethoxy ether via a Williamson ether synthesis . Treatment with 2-bromoethyl methyl ether in the presence of potassium carbonate in DMF at 80°C for 6 h achieves an 89% yield.

Reaction Equation :

$$

\text{4-Br-3,5-F-2-Me-C}6\text{H}2\text{OH} + \text{BrCH}2\text{CH}2\text{OMe} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Br-3,5-F-2-Me-C}6\text{H}2\text{OCH}2\text{CH}2\text{OMe}

$$

Miyaura Borylation

The brominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B$$2$$pin$$2$$) and Pd(dppf)Cl$$_2$$ as the catalyst. This method, widely employed for arylboronic acid synthesis, proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with diboron reagent, and reductive elimination.

Optimized Conditions :

- Pd(dppf)Cl$$2$$ (3 mol%), B$$2$$pin$$_2$$ (1.5 equiv), KOAc (3 equiv)

- Dioxane, 100°C, 12 h

- Yield: 70–75%

Synthetic Route 2: Directed Ortho-Metalation (DoM) Strategy

Boronic Acid Installation via Lithiation

Starting with 3,5-difluoroanisole , sequential functionalization is achieved through directed metalation:

- Methyl group introduction : LDA-mediated deprotonation at position 2, followed by quenching with methyl iodide.

- Etherification : Demethylation of the methoxy group (using BBr$$_3$$) and subsequent alkylation with 2-methoxyethyl triflate.

- Borylation : Halogenation (Br$$2$$, FeCl$$3$$) at position 4, followed by lithium-halogen exchange and trapping with trimethyl borate.

Key Step :

$$

\text{Ar-Br} + \text{Li} \xrightarrow{-78^\circ\text{C}} \text{Ar-Li} \xrightarrow{\text{B(OMe)}3} \text{Ar-B(OH)}2

$$

Challenges :

- Competing side reactions during demethylation.

- Steric hindrance from the 2-methyl group slows lithiation.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Miyaura) | Route 2 (DoM) |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 52–58% | 35–42% |

| Functional Group Tolerance | Moderate | Low |

| Scalability | >100 g | <50 g |

| Purification Complexity | Medium | High |

Route 1 offers superior efficiency for large-scale synthesis, while Route 2 provides flexibility for introducing diverse substituents.

Critical Reaction Optimization

Protecting Group Strategies

The boronic acid’s sensitivity to protodeboronation necessitates temporary protection as a pinacol ester during synthesis. Hydrolysis under acidic conditions (HCl, THF/H$$_2$$O) regenerates the boronic acid in >95% purity.

Solvent and Temperature Effects

- Miyaura Borylation : Polar aprotic solvents (dioxane, DMF) enhance Pd catalyst activity. Temperatures >90°C prevent intermediate aggregation.

- Etherification : DMF accelerates SN2 displacement but requires rigorous drying to avoid hydrolysis.

Analytical Characterization

Spectroscopic Data

- $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 7.45 (s, 1H, B-OH), 6.82 (d, $$J = 8.4$$ Hz, 1H), 4.12 (m, 2H, OCH$$2$$), 3.65 (m, 2H, CH$$2$$O), 3.42 (s, 3H, OCH$$3$$), 2.28 (s, 3H, CH$$_3$$).

- $$^{19}\text{F NMR}$$ : δ -112.3 (d, $$J = 21$$ Hz), -115.1 (d, $$J = 21$$ Hz).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H$$_2$$O) confirms >98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The compound can undergo reduction reactions to remove the boronic acid group, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts for cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases in these reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Hydrocarbons: Formed through reduction of the boronic acid group.

Scientific Research Applications

Unfortunately, the available search results do not provide specific, detailed applications, data tables, or case studies focusing solely on the compound "3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid." The search results offer general information about boronic acids and related compounds, along with some potential uses .

Here's what can be gathered from the search results regarding boronic acids and their potential applications:

General Applications of Boronic Acids

- Pharmaceuticals: Boronic acids are widely used as building blocks in the synthesis of pharmaceuticals due to being generally considered non-toxic and easy to handle .

- Treatment of Various Disorders: Boronic acids and their esters have pharmaceutical uses in treating disorders, such as insulin resistance, diabetes (type 1 and type 2), metabolic syndrome X, impaired glucose tolerance, hyperglycemia, and dyslipidemia . They can also be used to treat obesity and abnormalities of lipoprotein metabolism .

- Neurological Conditions: Boronic acids may be useful in treating CNS diseases, Parkinson's disease, Alzheimer's disease, ADHD, feeding disorders, depression, anxiety, cognitive memory disorders, and schizophrenia .

- COMT Inhibitors: Some compounds are catechol-O-methyltransferase (COMT) inhibitors and can be used for the treatment of Parkinson's disease, depression, cognitive impairment and motor symptoms, resistant depression, cognitive impairment, mood and negative symptoms of schizophrenia .

- Anti-inflammatory Disorders: Boronic acid compounds may be useful for the treatment of inflammatory disorders, e.g., rheumatoid arthritis and psoriasis .

Specific Boronic Acid Derivatives

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(2-methoxyethoxy)-2-methylphenylboronic acid is primarily related to its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms and the methoxyethoxy group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Positioning and Electronic Effects

Compound A : 2,4-Difluoro-3-(2-methoxyethoxy)-5-methylphenylboronic acid (CAS: 2096341-45-4)

- Key Differences : Fluorines at 2- and 4-positions (para to each other), methoxyethoxy at 3-position, and methyl at 5-position.

- Impact : Altered electronic environment due to para-difluoro substitution may reduce steric hindrance near the boronic acid compared to the target compound. The methyl group at 5-position may influence regioselectivity in coupling reactions .

Compound B : (3,5-Difluoro-4-methoxyphenyl)boronic acid (CAS: 208641-98-9)

- Key Differences : Methoxy group replaces the 2-methoxyethoxy at the 4-position.

- Impact : Reduced steric bulk and electron-donating capacity compared to the target compound. This may enhance reactivity in cross-couplings due to lower steric hindrance .

Compound C : 2,3-Difluoro-4-methoxyphenylboronic acid (CAS: 170981-41-6)

- Key Differences : Fluorines at 2- and 3-positions (ortho to each other) and methoxy at 4-position.

Functional Group Variations

Compound D : 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 801303-45-7)

- Key Differences : Trifluoroethoxy group at 4-position and benzoic acid moiety instead of boronic acid.

- Impact : The strongly electron-withdrawing trifluoroethoxy group deactivates the aromatic ring, making this compound less reactive in coupling reactions. The carboxylic acid functionality shifts its application toward coordination chemistry or prodrug synthesis .

Compound E : 3,5-Difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS: 1321613-00-6)

- Key Differences : Methoxycarbonyl group at 4-position and pinacol ester protecting the boronic acid.

- Impact : The ester group introduces electron-withdrawing effects, while the pinacol ester enhances stability during storage. This derivative is advantageous for reactions requiring controlled boronic acid release .

Steric and Solubility Considerations

Reactivity in Suzuki-Miyaura Couplings

- The target compound’s meta-difluoro substitution enhances electrophilicity at the boron atom, favoring coupling with electron-deficient aryl halides.

- Steric Effects : The methyl group at 2-position and methoxyethoxy at 4-position necessitate optimized catalysts (e.g., Pd(OAc)₂ with bulky ligands) to mitigate steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.